molecular formula C15H27NO6 B600082 (L)-Suberyl Carnitine CAS No. 102636-81-7

(L)-Suberyl Carnitine

Cat. No. B600082
M. Wt: 317.382
InChI Key: YVWVEIPYMGBQPE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Carnitine, also known as levocarnitine, is a naturally occurring amino acid structure that the body produces . It plays a critical role in energy production, as it converts fat into energy . Most people will get enough L-carnitine from their diet or their body’s production of this compound .


Synthesis Analysis

L-Carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . The L-carnitine biosynthesis pathway has not been observed in prokaryotes . L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .


Molecular Structure Analysis

L-Carnitine is a quaternary ammonium compound with a chemical structure similar to that of amino acids . It is synthesized in the body through a multi-step process that involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .


Chemical Reactions Analysis

L-Carnitine’s main role in your body involves mitochondrial function and energy production . In cells, it helps transport fatty acids into the mitochondria, where they can be burned for energy .


Physical And Chemical Properties Analysis

L-Carnitine is a white lens or white transparent fine powder, with a slight special fishy smell . It is very soluble in water, ethanol, and methionine, slightly soluble in acetone, insoluble in ether, benzene, chloroform, and ethyl acetate .

Scientific Research Applications

  • Role in Energy Production and Fatty Acid Metabolism : L-carnitine is essential in fatty acid metabolism as an acyltransferase cofactor and in energy production processes. It plays a role in the regulation of cetogenesis and thermogenesis, and its determination can provide insights into metabolic disorders (Dąbrowska & Starek, 2014).

  • Clinical Applications : L-carnitine shows promise in treating a range of neural disorders such as Alzheimer's disease, hepatic encephalopathy, and painful neuropathies. It has also been recognized as a nutritional supplement in cardiovascular disease and could be beneficial in treating obesity, improving glucose intolerance, and increasing total energy expenditure (Flanagan et al., 2010).

  • Potential in Managing Hypertension-Related Organ Damage : L-carnitine may have therapeutic use as a protective agent against cardiovascular and renal remodeling in arterial hypertension due to its antioxidant and anti-inflammatory properties (Mate et al., 2010).

  • Applications in Embryo Development : L-carnitine supplementation in embryo culture medium can improve the embryogenesis of cultured embryos, potentially beneficial in improving IVF outcomes (Abdelrazik et al., 2009).

  • Influence on Exercise Performance : L-carnitine supplementation has been studied for its effects on lipid utilization during exercise, suggesting its potential to improve performance during submaximal exercise (Gorostiaga et al., 1989).

  • Metabolic Functions and Clinical Therapies : L-carnitine, apart from its role in fatty acid transport and energy production, has been proposed as a treatment for various conditions, including heart failure, angina, and weight loss, due to its ability to reduce oxidative stress (Pękala et al., 2011).

  • Use in Male Infertility Treatment : L-carnitine has shown significant improvement in sperm concentration and total sperm counts among men with astheno- or oligoasthenozoospermia, highlighting its potential use in treating male infertility (Agarwal & Said, 2004).

  • Effect on Fatigue in Cancer Patients : A study found that L-carnitine supplementation did not improve fatigue in patients with invasive malignancies and good performance status (Cruciani et al., 2012).

Safety And Hazards

When taken by mouth, L-carnitine is likely safe when taken for up to 12 months . It can cause side effects such as stomach upset, heartburn, diarrhea, and seizures . It can also cause the urine, breath, and sweat to have a “fishy” odor .

Future Directions

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed . This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

properties

IUPAC Name

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWVEIPYMGBQPE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858399
Record name (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate

CAS RN

102636-81-7
Record name (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AE McNamara, C Collins, PSCS Harsha… - Molecular nutrition & …, 2020 - Wiley Online Library
… C); dictaquinazol CD); 1-(malonylamino)-cyclopropanecarboxylic acid E); 4-pyridoxic acid F); 2,6-dimethyl-2-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran G); and L-suberyl carnitine H…
Number of citations: 11 onlinelibrary.wiley.com

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